2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

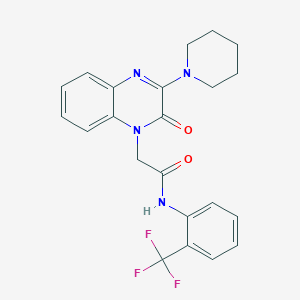

The compound 2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide features a quinoxaline core substituted with a piperidinyl group at position 3 and an oxo group at position 2. The acetamide side chain is linked to a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties.

Properties

IUPAC Name |

2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2/c23-22(24,25)15-8-2-3-9-16(15)26-19(30)14-29-18-11-5-4-10-17(18)27-20(21(29)31)28-12-6-1-7-13-28/h2-5,8-11H,1,6-7,12-14H2,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRNKVGAYNLYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel synthetic derivative belonging to the quinoxaline family, which has shown promising biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 422.55 g/mol. It features a quinoxaline core substituted with a piperidine ring and a trifluoromethyl phenyl group, which enhances its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N4O2 |

| Molecular Weight | 422.55 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under standard conditions |

Synthesis

The synthesis of this compound involves multi-step organic reactions, including the formation of the quinoxaline core and subsequent substitutions. The synthetic route typically includes:

- Formation of the quinoxaline scaffold through condensation reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Acetylation to form the acetamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various human leukemia cell lines, including HL60, K562, and U937 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Table 1: Cytotoxic Activity Against Leukemia Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 5.0 | Apoptosis induction |

| K562 | 8.0 | Cell cycle arrest |

| U937 | 6.5 | Inhibition of proliferation |

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Research indicates that derivatives with similar structures have shown efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The trifluoromethyl group is believed to enhance activity by increasing lipophilicity and CNS penetration.

Table 2: Anticonvulsant Activity in Animal Models

| Compound | Test Type | Effective Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| Trifluoromethyl derivative | MES | 100 | 85 |

| Control (standard drug) | MES | 100 | 90 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Kinases : Quinoxaline derivatives often inhibit specific kinases involved in cell proliferation.

- Modulation of Ion Channels : The piperidine moiety may interact with neuronal voltage-gated sodium channels, contributing to anticonvulsant effects.

Case Studies

A notable case study involved testing the compound against human cancer cell lines in vitro, revealing a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoxaline Core

2-(2-Oxo-1(2H)-quinoxalinyl)-N-[4-(trifluoromethoxy)phenyl]acetamide ()

- Structure: The quinoxaline core lacks the piperidinyl group, and the acetamide is attached to a 4-(trifluoromethoxy)phenyl group.

- Molecular Formula : C₁₇H₁₂F₃N₃O₃.

- Key Differences: The trifluoromethoxy group introduces an oxygen atom, increasing polarity compared to the target compound’s trifluoromethyl group.

Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate ()

- Structure : A methyl group replaces the piperidinyl moiety, and the side chain is an ethyl ester instead of an acetamide.

- Synthesis : Prepared via reaction with ethyl chloroacetate and K₂CO₃ in DMF.

- Key Differences: The ester group may confer lower metabolic stability compared to the acetamide.

Modifications to the Acetamide Side Chain

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives ()

- Structure: The quinoxaline core is substituted with two phenyl groups (positions 2 and 3), and the acetamide is linked to a 6-aminoquinoxaline.

- Example (4a) :

- Molecular Formula : C₃₃H₂₃ClN₆O₂S.

- Properties : High yield (90.2%) and melting point (230–232°C), indicating thermal stability.

- The thioether and pyrimidine groups in derivatives like 4a introduce additional hydrogen-bonding sites .

N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide ()

- Structure: Partially saturated quinoxaline (tetrahydro) with a cyclohexyl group on the acetamide.

- The cyclohexyl group introduces conformational flexibility, which may influence pharmacokinetics .

Functional Group Comparisons

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.